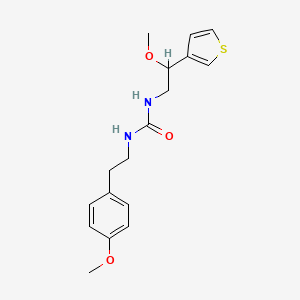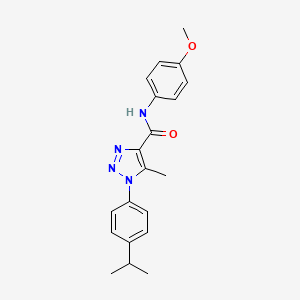![molecular formula C8H9NO4 B2760003 4-[(1R)-1-Hydroxyethyl]-2-nitrophenol CAS No. 1932416-35-7](/img/structure/B2760003.png)
4-[(1R)-1-Hydroxyethyl]-2-nitrophenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-[(1R)-1-Hydroxyethyl]-2-nitrophenol” is a chemical compound with the CAS Number: 1932416-35-7 . It has a molecular weight of 183.16 . The compound is in the form of a powder and is stored at a temperature of 4 degrees .
Physical And Chemical Properties Analysis
The physical form of “4-[(1R)-1-Hydroxyethyl]-2-nitrophenol” is a powder . It is stored at a temperature of 4 degrees . The compound has a molecular weight of 183.16 . More detailed physical and chemical properties would require specific experimental measurements.
科学的研究の応用
Environmental Remediation
Degradation of Environmental Contaminants
4-Nitrophenol (4-NP) serves as a model compound for studying the degradation pathways of nitroaromatic pollutants, which are common in the environment due to their use in manufacturing pesticides and medicines. Research on Rhodococcus opacus SAO101 has led to the identification and characterization of a novel 4-NP degradation gene cluster, revealing insights into the microbial breakdown of 4-NP and potentially aiding bioremediation efforts (Kitagawa, Kimura, & Kamagata, 2004). Furthermore, Rhodococcus sp. strain PN1 has been shown to degrade 4-NP via a specific gene cluster, indicating the adaptability of certain bacteria in utilizing 4-NP as a carbon, nitrogen, and energy source, thus contributing to the bioremediation of nitroaromatic pollutants (Takeo et al., 2008).
Metal-free Catalytic Reduction
A study on the metal-free catalytic reduction of 4-nitrophenol to 4-aminophenol by N-doped graphene highlights a sustainable approach to reducing toxic nitroaromatic compounds without using metal catalysts. This process not only offers a cleaner alternative for environmental remediation but also underscores the potential of carbon-based materials in catalysis (Kong et al., 2013).
Advanced Material Science
Photocatalytic Activity
The application of gold nanoparticles decorated multiwalled carbon nanotubes in the reduction of 4-nitrophenol to less harmful compounds demonstrates the potential of nanocomposite materials in the photocatalytic degradation of environmental pollutants. This approach not only aids in the detoxification of water but also contributes to the development of efficient photocatalysts (Al-Kahtani et al., 2018).
Electrochemical Detection and Photodegradation
A study reporting the microwave-assisted synthesis of Ag2O-ZnO composite nanocones for the electrochemical detection and photodegradation of 4-NP highlights the dual utility of such materials in environmental monitoring and remediation. This research underscores the importance of developing multifunctional materials that can detect and simultaneously degrade pollutants (Chakraborty et al., 2021).
Safety And Hazards
The compound has several hazard statements including H302, H312, H315, H319, H332, H335 . These indicate that the compound may be harmful if swallowed, in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
特性
IUPAC Name |
4-[(1R)-1-hydroxyethyl]-2-nitrophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4/c1-5(10)6-2-3-8(11)7(4-6)9(12)13/h2-5,10-11H,1H3/t5-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFJFHPWXFUVRCD-RXMQYKEDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)O)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC(=C(C=C1)O)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(1R)-1-Hydroxyethyl]-2-nitrophenol | |
CAS RN |
1932416-35-7 |
Source


|
| Record name | 4-[(1R)-1-hydroxyethyl]-2-nitrophenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

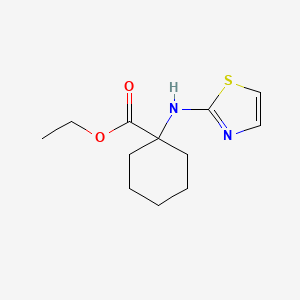

![3-(4-Chlorophenyl)-8-((3-(trifluoromethyl)phenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2759923.png)
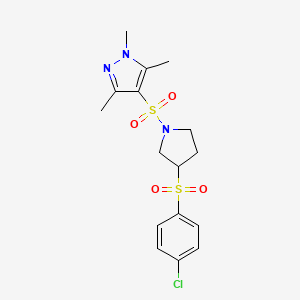
![2-Amino-2-[3-[(2-chloro-6-fluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2759925.png)
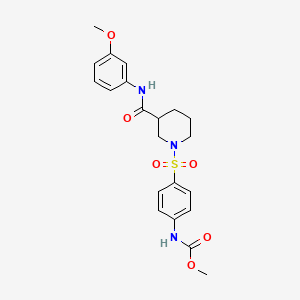
![1-[(Adamantan-1-yl)methoxy]-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride](/img/structure/B2759928.png)
![N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-2-(1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B2759929.png)
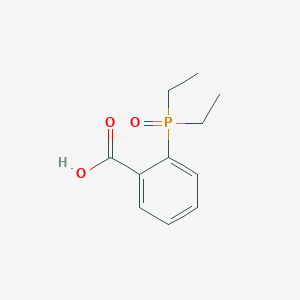
![N-[(2,4-dichlorophenyl)methyl]-2-[2,4-dioxo-1-({[3-(trifluoromethyl)phenyl]carbamoyl}methyl)-1,2,3,4-tetrahydroquinazolin-3-yl]acetamide](/img/structure/B2759934.png)
![N-(4-bromo-3-methylphenyl)-2-(4-oxo-[1]benzofuro[3,2-d]pyrimidin-3-yl)acetamide](/img/structure/B2759935.png)
![N-(4-methoxyphenyl)-2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2759940.png)
